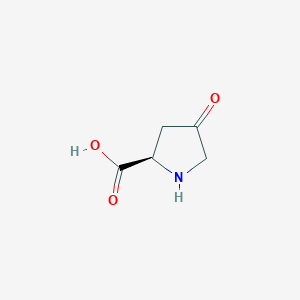
(R)-4-Oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a derivative of the amino acid glutamic acid. This compound is characterized by a pyrrolidine ring with a ketone group at the 4-position and a carboxylic acid group at the 2-position. It is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of L-glutamic acid under acidic conditions. This reaction typically requires heating in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: Industrial production of ®-4-Oxopyrrolidine-2-carboxylic acid often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to overproduce the precursor amino acid, which is then converted to ®-4-Oxopyrrolidine-2-carboxylic acid through enzymatic reactions.
Analyse Des Réactions Chimiques
Types of Reactions: ®-4-Oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl groups.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products:
Oxidation: Conversion to 4-oxopyrrolidine-2,3-dicarboxylic acid.
Reduction: Formation of 4-hydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of esters and amides of ®-4-Oxopyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
®-4-Oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: It plays a role in the study of protein structure and function, as it is a component of certain peptides and proteins.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-Oxopyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glutamate, an important neurotransmitter. It is also involved in the regulation of the γ-glutamyl cycle, which is crucial for maintaining cellular redox balance and detoxification processes.
Comparaison Avec Des Composés Similaires
L-Glutamic Acid: The precursor to ®-4-Oxopyrrolidine-2-carboxylic acid, involved in neurotransmission.
L-Proline: Another pyrrolidine-containing amino acid, important for protein structure.
L-Pyroglutamate: The racemic form of ®-4-Oxopyrrolidine-2-carboxylic acid, used in similar applications.
Uniqueness: ®-4-Oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its racemic form and other similar compounds. Its role in the γ-glutamyl cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Propriétés
Formule moléculaire |
C5H7NO3 |
|---|---|
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
(2R)-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |
Clé InChI |
HFXAFXVXPMUQCQ-SCSAIBSYSA-N |
SMILES isomérique |
C1[C@@H](NCC1=O)C(=O)O |
SMILES canonique |
C1C(NCC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


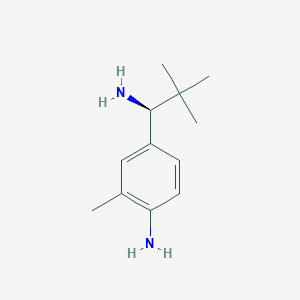
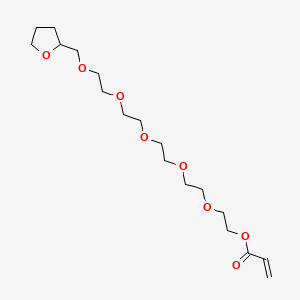
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
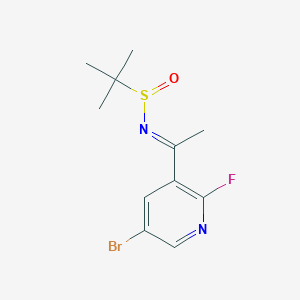
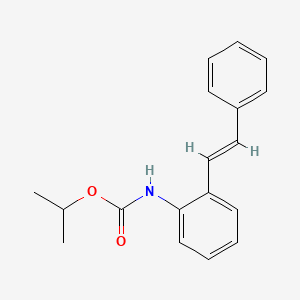
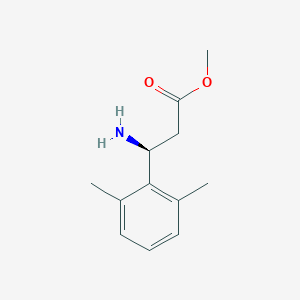
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)


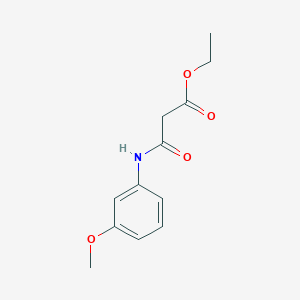
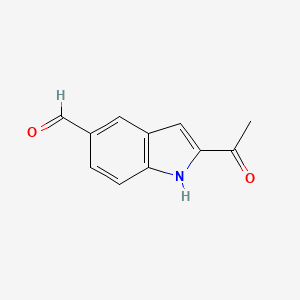
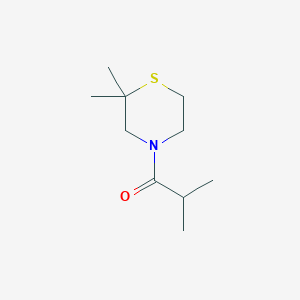
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
